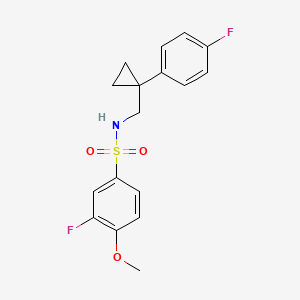

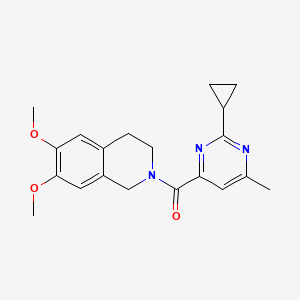

3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide” is a type of benzamide . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a pyrazole ring bound to a phenyl group, along with fluorine, sulfur, and nitrogen atoms . The compound’s chemical formula is C19H13F2N3O2S2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 417.452 and a monoisotopic mass of 417.041724465 . It is expected to have good intestinal absorption and be permeable to the blood-brain barrier .Scientific Research Applications

COX-2 Inhibition for Anti-inflammatory Applications

A study described the synthesis and evaluation of sulfonamide derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. The introduction of a fluorine atom into these compounds preserved COX-2 potency and notably increased COX-1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Crystal Structural Insights

Research on the crystal structures of benzenesulfonamide derivatives, including N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, has provided insights into their three-dimensional architecture, which is essential for understanding their interaction with biological molecules and potential applications in drug design (Rodrigues et al., 2015).

Electrophilic Fluorination

A novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), demonstrated improved enantioselectivity in fluorination reactions, highlighting the potential of these fluorinated compounds in producing enantioselective fluorinated products, which are valuable in pharmaceuticals and agrochemicals (Yasui et al., 2011).

Corrosion Inhibition

Quantum chemical and molecular dynamic simulation studies on piperidine derivatives, including those related to the compound of interest, have revealed their adsorption and corrosion inhibition properties on iron surfaces. These findings suggest potential applications in protecting metals from corrosion, which is crucial for industrial applications (Kaya et al., 2016).

Carbonic Anhydrase Inhibition

Fluorinated benzenesulfonamide derivatives have been synthesized and shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The alpha-fluorination of these compounds enhances their inhibitory activity, suggesting potential therapeutic applications in conditions where carbonic anhydrase is implicated (Blackburn & Türkmen, 2005).

Future Directions

The synthesis of fluorinated compounds is a growing field of interest, particularly in the areas of molecular imaging, pharmaceuticals, and materials . Future research will likely focus on improving the methods for synthesizing these compounds, understanding their mechanisms of action, and exploring their potential applications.

properties

IUPAC Name |

3-fluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO3S/c1-23-16-7-6-14(10-15(16)19)24(21,22)20-11-17(8-9-17)12-2-4-13(18)5-3-12/h2-7,10,20H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFECNPURQAPZTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine](/img/structure/B2710352.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2710353.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B2710356.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2710357.png)

![Ethyl 3-(furan-2-ylmethyl)-5-methyl-4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710362.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2710367.png)

![2-Chloro-1-[4-(2,2,2-trifluoro-1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B2710373.png)